

Spectroscopic and Structural Elucidation of 6-Acetyl-5,6-dihydrophenanthridine: A Technical Guide

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Compound of Interest

Compound Name: 6-Acetyldepheline

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Abstract: This technical guide provides a detailed overview of the spectroscopic data for 6-acetyl-5,6-dihydrophenanthridine, a key heterocyclic scaffold. The document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. It includes a comprehensive summary of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and logical workflows for spectroscopic analysis. Note: The nomenclature "**6-Acetyldepheline**" is presumed to be a trivial or erroneous name for 6-acetyl-5,6-dihydrophenanthridine, on which this guide is based.

Introduction

5,6-Dihydrophenanthridines are significant aza-heterocyclic frameworks found in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities, including antibiotic, anti-inflammatory, and anticancer properties.^[1] The addition of an acetyl group at the nitrogen atom (position 5), forming 5-acetyl-5,6-dihydrophenanthridine, significantly influences its chemical properties and potential biological interactions. Accurate spectroscopic characterization is paramount for confirming the structure of newly synthesized analogues and for understanding their structure-activity relationships. This guide consolidates the essential spectroscopic data and methodologies for this class of compounds.

Spectroscopic Data

While a complete, published dataset for the unsubstituted 5-acetyl-5,6-dihydrophenanthridine is not readily available, data from closely related, substituted analogues allows for a reliable characterization. The following tables summarize the available experimental data for key derivatives and provide an expected profile for the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.^{[2][3]} The ¹H and ¹³C NMR spectra provide information on the chemical environment of each proton and carbon atom, respectively.

Table 1: ¹H NMR Data for 5-Acetyl-5,6-dihydrophenanthridine Derivatives (400 MHz, CD₃OD)

Compound	Acetyl Protons (s, 3H)	Methylene Protons (s, 2H)	Aromatic Protons (m)	Ref.
Expected: 5-Acetyl-5,6-dihydrophenanthridine	~2.1 ppm	~4.6 ppm	~7.2-8.5 ppm	N/A
1-Hydroxy-5-acetyl-5,6-dihydrophenanthridine	2.09 ppm	4.61 ppm	8.46 (d, J=7.9 Hz, 1H), 7.33-7.12 (m, 5H), 6.86 (d, J=7.4 Hz, 2H)	[1]

Table 2: ¹³C NMR Data for 5-Acetyl-5,6-dihydrophenanthridine Derivatives (100 MHz, CD₃OD)

Compound	Acetyl C=O	Acetyl CH ₃	Methylene CH ₂	Aromatic Carbons	Ref.
Expected: 5-Acetyl-5,6-dihydrophenanthridine	~170 ppm	~21 ppm	~45 ppm	~115-155 ppm	N/A
1-Hydroxy-5-acetyl-5,6-dihydrophenanthridine	170.4 ppm	20.9 ppm	45.3 ppm	155.3, 139.7, 135.2, 130.5, 128.1, 127.7, 126.9, 126.6, 125.0, 117.0, 115.8, 114.2	[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Compound	Molecular Formula	Calculated [M+Na] ⁺	Found [M+Na] ⁺	Ionization Method	Ref.
Expected: 5-Acetyl-5,6-dihydrophenanthridine	C ₁₅ H ₁₃ NO	246.0889	N/A	ESI	N/A
1-Hydroxy-5-acetyl-5,6-dihydrophenanthridine	C ₁₅ H ₁₃ NO ₂	262.0838	262.0830	ESI	[1]

Experimental Protocols

The following sections describe generalized, standard protocols for the acquisition of NMR and MS data for compounds in the 5-acetyl-5,6-dihydrophenanthridine class.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or CD_3OD). The choice of solvent should be based on the sample's solubility.
- **Instrumentation:** Record ^1H and ^{13}C NMR spectra on a 300 MHz or 400 MHz spectrometer at ambient temperature.^[4]
- **^1H NMR Acquisition:** Acquire the proton spectrum using a standard single-pulse experiment. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. This method provides single-line resonances for each unique carbon atom.
- **2D NMR (Optional but Recommended):** For unambiguous assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively.^[5]

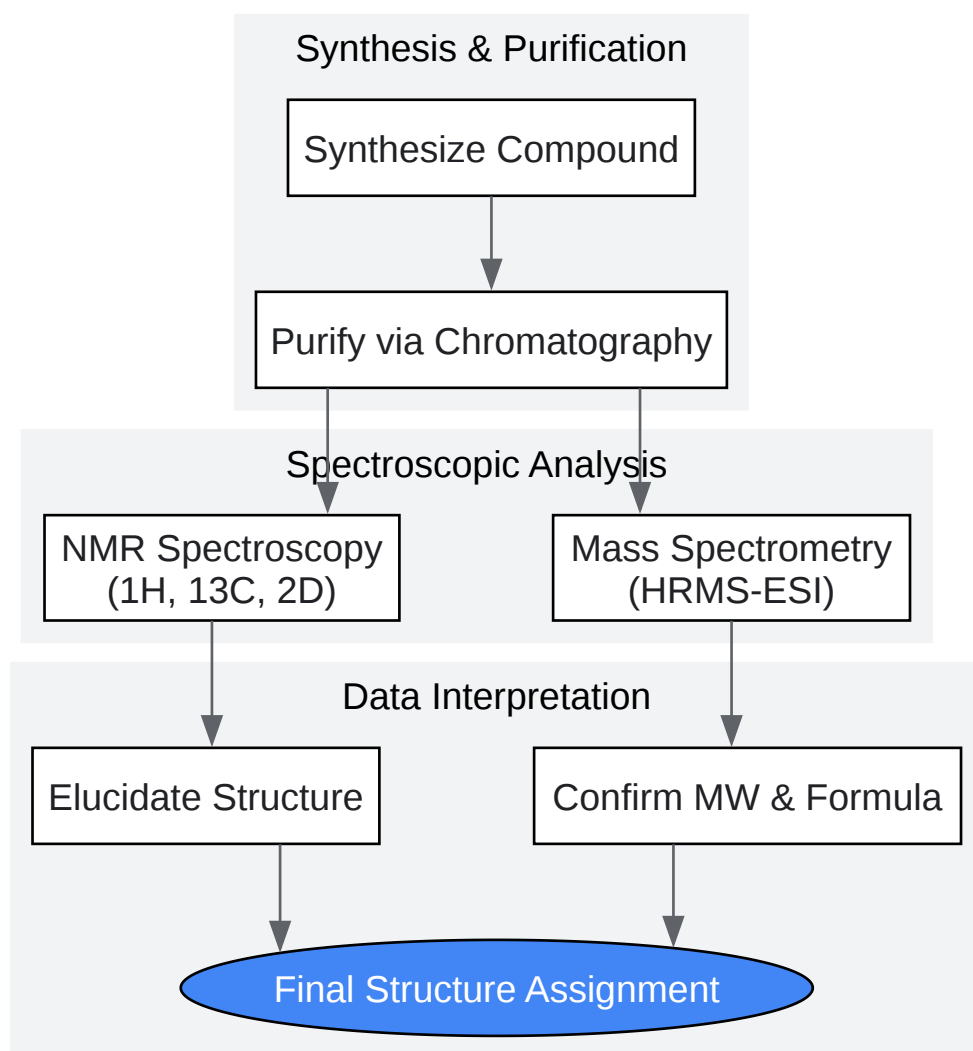
Mass Spectrometry Protocol

- **Sample Preparation:** Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
- **Instrumentation:** Acquire mass spectra on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.^[1]
- **Data Acquisition:** Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode to observe protonated molecules ($[\text{M}+\text{H}]^+$) or sodium adducts ($[\text{M}+\text{Na}]^+$).

The mass analyzer should be operated in a high-resolution mode to obtain accurate mass measurements, which are crucial for confirming the elemental composition.

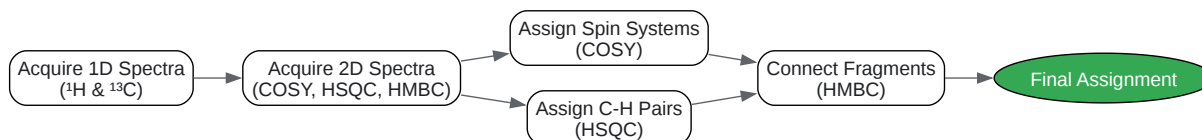
Workflow Visualizations

To facilitate understanding, the following diagrams illustrate the logical flow of spectroscopic analysis and characterization.



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Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.



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Caption: Logical workflow for the complete assignment of NMR signals using 2D techniques.

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